Product packaging for 6-Hydroxynicotinamide(Cat. No.:CAS No. 3670-59-5)

6-Hydroxynicotinamide

Cat. No.: B1222860
CAS No.: 3670-59-5
M. Wt: 138.12 g/mol
InChI Key: NGPNYDVHEUXWIA-UHFFFAOYSA-N
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Description

6-Hydroxynicotinamide (CAS Number: 76932-76-4) is a chemical compound for research and development purposes. It is a derivative of nicotinamide, a form of vitamin B3 essential for forming NAD+ . As a research chemical, it is of interest in studies involving the nicotinic acid degradation pathway observed in soil bacteria like Pseudomonas putida . This pathway is a focus for environmental bioremediation of N-Heterocyclic aromatic compounds (NHACs) . Researchers investigating bacterial metabolism, enzymatic mechanisms of flavin-dependent monooxygenases, or potential novel biochemical pathways may find this compound useful. This product is strictly for research and is not intended for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B1222860 6-Hydroxynicotinamide CAS No. 3670-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPNYDVHEUXWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190153
Record name 6-Hydroxynicotinamide
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3670-59-5
Record name 6-Hydroxynicotinamide
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Record name 6-Hydroxynicotinamide
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Record name 3670-59-5
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Biosynthetic and Catabolic Pathways of 6 Hydroxynicotinamide

The formation and breakdown of 6-Hydroxynicotinamide are intrinsically linked to the metabolism of vitamin B3 (niacin).

Endogenous Formation of this compound

Enzymatic Hydroxylation of Nicotinamide (B372718) in Mammalian Systems

The primary endogenous route to this compound is through the direct hydroxylation of nicotinamide. nih.govmdpi.com When there is an excess of nicotinamide in the body, it can undergo hydroxylation to form this compound. nih.gov This metabolic process is considered a minor pathway for nicotinamide catabolism in humans. mdpi.comcabidigitallibrary.org The enzymatic conversion is carried out in the liver, with evidence pointing towards the involvement of cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net Cytochromes P450 are a superfamily of enzymes that catalyze the oxidation of a wide variety of substrates, including xenobiotics and endogenous compounds, through reactions such as hydroxylation. wikipedia.org While the primary routes of excess nicotinamide metabolism involve methylation, hydroxylation to this compound represents an alternative pathway. mdpi.comnih.gov

Derivation from Nicotinic Acid Metabolic Routes

This compound can also be formed as a downstream product of nicotinic acid metabolism. Nicotinic acid is utilized in the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). cabidigitallibrary.org The subsequent degradation of these coenzymes by various enzymes releases nicotinamide. cabidigitallibrary.org This nicotinamide can then be hydroxylated to produce this compound. cabidigitallibrary.org

Furthermore, research in animal models has demonstrated a more direct link. Studies using germ-free rats have shown that the administration of either nicotinic acid or nicotinamide leads to the urinary excretion of this compound. researchgate.net This finding indicates that the conversion is a result of metabolic processes within the animal's tissues and not by intestinal microflora. researchgate.net In these studies, approximately 0.6% to 1.2% of the initial dose of nicotinic acid or nicotinamide was excreted as this compound and its related metabolite, 6-hydroxynicotinic acid. researchgate.net

Subsequent Biotransformations and Metabolites of this compound

Once formed, this compound can undergo further metabolic changes.

Generation of Pyridone Ribosides, including 6-PYR

This compound is also known by the systematic name 6-oxopyridine-3-carboxamide, and is sometimes abbreviated as 6-PY. researchgate.net It is important to distinguish this compound from the related pyridone ribosides, such as 6-PYR. Recent research indicates that pyridone ribosides (PYRs) are generated from the oxidation of nicotinamide riboside (NR+), a precursor to NAD+. acs.orgescholarship.org For instance, chemical oxidation of NR+ can lead to the formation of 2-PYR and 6-PYR. acs.org The generation of 4-PYR, another isomer, is thought to occur through a different biochemical mechanism, possibly involving superoxide (B77818). acs.orgescholarship.org Therefore, 6-PYR is a ribosylated pyridone, distinct from the non-ribosylated this compound (6-PY).

Interrelationship with N-Methylated Pyridone Metabolites (e.g., N-Me-6-PY)

A significant metabolic fate of nicotinamide is methylation followed by oxidation. Nicotinamide is first methylated by nicotinamide-N-methyltransferase (NNMT) to form N-methylnicotinamide (MNA). researchgate.net This intermediate is then oxidized by aldehyde oxidase to yield N-methylated pyridones, which are major urinary metabolites. nih.govresearchgate.net One of these key metabolites is N-methyl-2-pyridone-5-carboxamide, also known as N-Me-6-PY. researchgate.net this compound (6-PY) is the non-methylated structural analog of this major metabolite. researchgate.net

Interconnections with NAD+ and NADP+ Salvage and Degradation Cycles

The metabolism of this compound is closely tied to the cellular maintenance of NAD+ and NADP+ pools. These coenzymes are fundamental for a vast array of redox reactions in metabolism. nih.gov NAD+ is also consumed in various non-redox signaling pathways by enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. wikipedia.org

These NAD+-consuming reactions cleave the bond between nicotinamide and ribose, releasing nicotinamide as a byproduct. This released nicotinamide is a critical substrate for the NAD+ salvage pathway, which recycles it back into NAD+, ensuring the maintenance of cellular NAD+ levels. wikipedia.orgmcw.edu The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (Nampt). mcw.edu

When nicotinamide is present in amounts that exceed the capacity of the salvage pathway, it is directed towards catabolic routes, leading to its excretion. nih.govcabidigitallibrary.org The formation of this compound is one of these catabolic pathways, becoming more prominent with high intakes of niacin. cabidigitallibrary.org Thus, the synthesis of this compound is directly interconnected with the turnover and degradation of the essential coenzymes NAD+ and NADP+.

Table of Key Metabolites and Enzymes:

Compound/Enzyme Abbreviation Role in the Pathway
This compound 6-HN, 6-PY The central compound of this article, formed from nicotinamide.
Nicotinamide NAM Precursor to this compound and a key component of the NAD+ salvage pathway.
Nicotinic Acid NA Can be converted to NAD+ and subsequently lead to the formation of this compound.
Cytochrome P450 CYP Enzyme family implicated in the hydroxylation of nicotinamide to this compound.
N-methyl-2-pyridone-5-carboxamide N-Me-6-PY A major methylated metabolite of nicotinamide; this compound is its non-methylated analog.
Nicotinamide adenine dinucleotide NAD+ Essential coenzyme; its degradation releases nicotinamide.
Nicotinamide adenine dinucleotide phosphate NADP+ Essential coenzyme; its degradation releases nicotinamide.
Aldehyde Oxidase AOX Enzyme that oxidizes N-methylnicotinamide to N-methylated pyridones.
Nicotinamide-N-methyltransferase NNMT Enzyme that methylates nicotinamide.
Nicotinamide phosphoribosyltransferase Nampt Rate-limiting enzyme in the NAD+ salvage pathway.

Physiological Roles and Pathobiological Implications of 6 Hydroxynicotinamide

Investigations into its Influence on Cellular Redox State and Metabolic Regulation

6-Hydroxynicotinamide, a metabolite of nicotinamide (B372718) (a form of vitamin B3), is implicated in cellular metabolic processes and the maintenance of redox balance. ontosight.aimdpi.comwjgnet.comnih.gov As a derivative of nicotinamide, it is intertwined with the pathways of nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial coenzymes in a vast array of enzyme-catalyzed oxidation and reduction reactions. wjgnet.comnih.gov The cellular redox state, often reflected in the NAD+/NADH and NADP+/NADPH ratios, governs the flow of electrons and is fundamental to energy metabolism, including glycolysis and the Krebs cycle. elifesciences.orgmdpi.comfrontiersin.org

The metabolism of excess nicotinamide leads to the formation of several catabolites, including this compound. wjgnet.comnih.gov While the roles of other metabolites like N1-methylnicotinamide have been more extensively studied in the context of metabolic dysregulation, the specific influence of this compound on the cellular redox environment is an area of ongoing investigation. wjgnet.com The balance of these metabolites is crucial, as an overload of nicotinamide and its byproducts can potentially disrupt cellular homeostasis. For instance, an imbalance in the NAD+/NADH redox couple has been linked to oxidative stress. wjgnet.com The pentose (B10789219) phosphate pathway (PPP) is a key regulator of NADPH production, which is essential for maintaining the supply of reduced glutathione (B108866) (GSH), a major antioxidant. mdpi.commdpi.com Alterations in nicotinamide metabolism could theoretically impact the flux through the PPP, thereby influencing the cell's antioxidant capacity. frontiersin.org

Studies on Molecular Interactions with Enzyme Systems and Biological Targets

Effects on NAD(P)-Dependent Dehydrogenases and Oxidoreductases

As a nicotinamide derivative, this compound's interactions with NAD(P)-dependent enzymes are of significant interest. These enzymes, which constitute a large superfamily of oxidoreductases, are fundamental to metabolism, catalyzing redox reactions for a wide range of substrates including alcohols, steroids, and xenobiotics. nih.govnih.gov They all utilize a 'Rossmann-fold' structural motif for binding the NAD(P)H cofactor. nih.gov

The metabolism of nicotinamide itself is carried out by enzymes like nicotinamide-N-methyltransferase (NNMT) and aldehyde oxidase (AOX), which convert it into various metabolites. nih.govresearchgate.netmdpi.com While the direct interaction of this compound with these specific enzymes is not extensively detailed, its formation is a result of hydroxylation, a common metabolic reaction. mdpi.comnih.gov The broader class of NAD(P)H-dependent oxidoreductases is vast, and includes enzymes like 6-hydroxyhexanoate (B1236181) dehydrogenase, which acts on a similar hydroxylated substrate. wikipedia.org Given the structural similarity to nicotinamide, it is plausible that this compound could interact with various dehydrogenases and oxidoreductases, potentially acting as a substrate, inhibitor, or modulator of their activity. However, specific studies detailing these interactions are limited.

Research into Potential Antioxidant Activities

The potential antioxidant properties of this compound are an area of research interest. ontosight.aiontosight.ai As a metabolite of nicotinamide, which is known to influence cellular redox state, this compound may play a role in protecting cells from oxidative stress. ontosight.ai Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, a process heavily reliant on NADPH-dependent antioxidant systems like glutathione and thioredoxin. mdpi.comfrontiersin.org

Nicotinamide itself has been shown to have antioxidant properties, and its derivatives are being investigated for similar activities. ontosight.aiontosight.aiijsrr.org The hydroxylation of nicotinamide to form this compound could potentially alter its antioxidant capacity. While direct evidence and specific mechanisms for this compound's antioxidant activity are not yet fully elucidated, its connection to the broader nicotinamide and NAD(P)H metabolic network suggests a potential role in cellular redox modulation. mdpi.com

Biomarker Potential in Disease Diagnostics and Prognostics

Association with Metabolic Disorders (e.g., Type 2 Diabetes Mellitus)

The role of nicotinamide and its metabolites as potential biomarkers for metabolic disorders, including type 2 diabetes mellitus (T2DM), is an active area of research. frontiersin.orgnih.govnih.govmdpi.com T2DM is characterized by insulin (B600854) resistance and oxidative stress, and alterations in metabolic pathways are central to its pathogenesis. wjgnet.comnih.gov

Studies have shown that excess nicotinamide can be metabolized into various compounds, including this compound. wjgnet.comnih.gov While some research has focused on the link between another nicotinamide metabolite, N1-methylnicotinamide, and insulin resistance, the specific association of this compound with T2DM is less defined. wjgnet.com However, given that nicotinamide overload is being investigated as a potential contributor to T2DM, all its metabolites are of interest. wjgnet.comnih.gov The intricate connection between nicotinamide metabolism, cellular redox balance, and insulin sensitivity suggests that profiling a range of nicotinamide metabolites, including this compound, could provide valuable diagnostic or prognostic information for T2DM. ontosight.aioup.com

Role in Oncological Pathways (e.g., Bladder Cancer)

Nicotinamide metabolites are also being explored for their potential as biomarkers in cancer, including bladder cancer. mdpi.comcusabio.comnih.gov Changes in cellular metabolism are a hallmark of cancer, and the NAD(P)H metabolome is increasingly recognized for its importance in tumorigenesis. mdpi.com

Research has indicated that the concentrations of certain nicotinamide catabolites can be altered in bladder cancer patients. mdpi.com For instance, one study noted that while the concentration of N-methyl-nicotinamide (N-Me-NAM) was decreased in bladder cancer patients, there was a concurrent increase in other nicotinamide metabolites. mdpi.com Although the focus has often been on methylated pyridones, the broader profile of nicotinamide metabolites, which includes this compound, could hold biomarker potential. mdpi.com The rationale is that altered enzymatic activity in cancer cells could lead to a different metabolic fingerprint of nicotinamide breakdown products in biological fluids like urine and plasma. mdpi.com Further investigation is needed to clarify the specific role and diagnostic value of this compound in the context of bladder cancer and other oncological pathways.

Significance in Oxidative Stress and Renal Dysfunction

Oxidative stress is a key factor in the development and progression of various diseases, including chronic kidney disease (CKD). It arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants. This imbalance leads to cellular damage, inflammation, and fibrosis within the kidneys, ultimately contributing to a decline in renal function. uniroma1.itnih.govbibliomed.org In patients with renal dysfunction, factors such as chronic inflammation, uremic toxins, and hemodialysis procedures can exacerbate oxidative stress. uniroma1.itnih.govbibliomed.org

While the direct role of this compound in oxidative stress and renal dysfunction is not extensively detailed in current research, its parent compound, nicotinamide, has been studied in this context. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and energy metabolism. nih.govresearchgate.net By influencing NAD+ levels, nicotinamide can modulate cellular responses to oxidative stress. nih.govmdpi.com

Some studies suggest that metabolites of nicotinamide may accumulate in uremia, a condition characterized by the buildup of toxins in the blood due to kidney failure. d-nb.info For instance, N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has been identified as a uremic toxin. researchgate.netnih.gov The accumulation of such metabolites could potentially contribute to the pathological state seen in renal dysfunction. Although this compound is considered a minor metabolite of nicotinamide in humans nih.govmdpi.comfoodstandards.gov.au, its potential accumulation and effects in the context of impaired kidney function warrant further investigation.

Systemic Distribution and Excretion Dynamics in Biological Fluids

The systemic distribution and excretion of this compound are intrinsically linked to the metabolism of its parent compound, nicotinamide (a form of vitamin B3). pharmacompass.com Following administration, nicotinamide is absorbed and distributed throughout the body's tissues. d-nb.info It is metabolized primarily in the liver, where it is converted into several metabolites. nih.govpharmacompass.com

This compound has been identified as a urinary metabolite in rats following the administration of nicotinamide or nicotinic acid. pharmacompass.comresearchgate.netresearchgate.net Studies in rats have shown that a small percentage, approximately 0.6% to 1.2%, of an injected dose of nicotinamide or nicotinic acid is excreted as this compound and its related compound, 6-hydroxynicotinic acid. researchgate.net This indicates that the hydroxylation pathway is a minor route of nicotinamide metabolism. nih.govmdpi.comfoodstandards.gov.au Even in germ-free rats, these metabolites are produced, suggesting their formation occurs within the animal's tissues rather than by intestinal microflora. researchgate.net

In humans, this compound is also considered a minor metabolite of nicotinamide. mdpi.comfoodstandards.gov.aucabidigitallibrary.org Its presence has been detected in urine, although typically in small quantities. foodstandards.gov.au Following the administration of large doses of nicotinamide, a variety of metabolites are excreted in the urine, including N-methylnicotinamide and N-methyl-2-pyridone-5-carboxamide as the major products, with nicotinamide-N-oxide and this compound being minor ones. foodstandards.gov.au Very low concentrations of this compound, generally not exceeding 10 nmol/ml, have been measured in the plasma of cancer patients receiving high doses of nicotinamide. doi.org

The primary route of excretion for nicotinamide metabolites is through the kidneys into the urine. d-nb.infopharmacompass.com While nicotinamide itself can be reabsorbed by the renal tubules, its metabolites are typically excreted. d-nb.infonih.gov In the context of renal dysfunction, the clearance of these metabolites can be impaired, leading to their accumulation in the blood. d-nb.info This is particularly relevant for major metabolites like 2PY, which is classified as a uremic toxin. researchgate.netnih.gov Although the clinical significance of this compound accumulation in renal impairment is not well-established due to its status as a minor metabolite, any compound cleared by the kidneys has the potential to accumulate when renal function is compromised.

Table of Systemic Distribution and Excretion of this compound

Biological Fluid Finding Organism
UrineDetected as a metabolite of nicotinamide and nicotinic acid. pharmacompass.comresearchgate.netresearchgate.netRat
UrineExcreted as a minor metabolite of nicotinamide. foodstandards.gov.auHuman
PlasmaDetected in very low concentrations after high-dose nicotinamide administration. doi.orgHuman

Synthetic Methodologies and Chemical Biology Approaches for 6 Hydroxynicotinamide and Its Analogues

Strategies for the Chemical Synthesis of 6-Hydroxynicotinamide

The direct synthesis of this compound can be approached through the oxidation of readily available precursors or via multi-step sequences that build the molecule from simpler starting materials.

This compound is a known metabolite of nicotinamide (B372718) (NAM), formed through oxidation processes. mdpi.comresearchgate.net While direct chemical oxidation of nicotinamide to its 6-hydroxy derivative can be challenging to control, enzymatic methods have proven effective for the synthesis of the closely related precursor, 6-hydroxynicotinic acid.

The enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid has been successfully demonstrated using various microorganisms. google.comgoogle.com Species from the genera Pseudomonas, Bacillus, and Achromobacter can catalyze this transformation under aerobic conditions. google.comgoogle.com For instance, Achromobacter xylosoxydans DSM 2783 has been used to convert a sodium nicotinate (B505614) solution to 6-hydroxynicotinic acid with high yield. prepchem.com This biotechnological approach offers a green and efficient route to a key intermediate for this compound synthesis. google.comprepchem.com

PrecursorReagents/ConditionsProductYieldReference
Nicotinic AcidAchromobacter xylosoxydans DSM 2783, H₂O, 30°C, aerobic6-Hydroxynicotinic Acid93.7% prepchem.com
Nicotinic AcidPseudomonas putida NCIP 8176, H₂O, 35°C, aerobic6-Hydroxynicotinic AcidHigh google.com
Nicotinic AcidMagnesium or Barium ions, Achromobacter xylosoxydansMagnesium or Barium salt of 6-Hydroxynicotinic Acid91.6% google.com

A more traditional and controllable chemical synthesis of this compound involves a multi-step pathway starting from 6-hydroxynicotinic acid. A well-documented method involves the conversion of 6-hydroxynicotinic acid into its more reactive acid chloride derivative using thionyl chloride (SOCl₂). core.ac.uk The resulting 6-hydroxynicotinoyl chloride is then treated with concentrated ammonia (B1221849) (NH₃) to form the final amide product, this compound. core.ac.uk

Another synthetic route begins with methyl coumalate. orgsyn.org Treatment of methyl coumalate with ammonium (B1175870) hydroxide (B78521), followed by heating in a sodium hydroxide solution, yields 6-hydroxynicotinic acid. orgsyn.org This intermediate can then be converted to this compound as described above.

Table 1: Multistep Synthesis of this compound

Starting Material Step 1 Reagents Intermediate Step 2 Reagents Final Product Reference
6-Hydroxynicotinic Acid Thionyl Chloride (SOCl₂), reflux 6-Hydroxynicotinoyl chloride Concentrated Ammonia (NH₃) This compound core.ac.uk

Oxidation Reactions of Nicotinamide Precursors

Preparation of Functionalized this compound Derivatives

To investigate structure-activity relationships and develop molecular probes, various functionalized analogues of this compound have been synthesized. These include derivatives with halogen or aryl substituents, as well as more complex ribosylated and dinucleotide structures.

The synthesis of halogenated and aryl-substituted nicotinamides typically involves building the molecule through amide bond formation between a modified nicotinic acid and an amine. For example, substituted nicotinic acids can be activated to their corresponding acyl chlorides, which then react with an appropriate amine to yield the desired nicotinamide derivative. mdpi.com

The general strategy involves:

Starting with a pre-functionalized nicotinic acid (e.g., 6-chloronicotinic acid or an aryl-substituted nicotinic acid).

Conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, often using reagents like oxalyl chloride or thionyl chloride. mdpi.com

Reaction of the activated acyl derivative with an amine (R-NH₂) under basic conditions to form the amide bond. mdpi.com

Various N-aryl nicotinamide derivatives have been synthesized to explore their biological activities. nih.gov These syntheses often employ modern coupling reagents to facilitate the amide bond formation between a nicotinic acid derivative and an aniline (B41778) derivative.

Table 2: General approach for Halogenated and Aryl-Substituted Nicotinamides

Nicotinic Acid Derivative Amine Coupling/Activation Method Product Type Reference(s)
Substituted Nicotinic Acid Substituted Thiophen-2-amine Oxalyl chloride N-(thiophen-2-yl) Nicotinamide mdpi.com
5-Bromonicotinic acid 3,6-diazabicyclo[3.1.1]heptane Coupling agents N-Aryl Nicotinamide derivative nih.gov

6-Pyridone-3-carboxamide riboside (6-PYR), the ribosylated form of this compound, is a key metabolite of nicotinamide riboside (NR⁺). nih.govresearchgate.net Its synthesis is of significant interest for studying NAD⁺ metabolism.

Chemical reactions using reactive oxygen species can oxidize NR⁺ at both the 2 and 6 positions of the pyridinium (B92312) ring. nih.govacs.org Specifically, treatment of NR⁺ under alkaline ferricyanide (B76249) conditions generates a mixture of 2-PYR and 6-PYR. nih.govacs.org Furthermore, the reaction of NR⁺ with superoxide (B77818) (KO₂) has been shown to produce 4-PYR as the major product, with 6-PYR formed as a minor product. nih.govacs.org

More controlled, multi-step synthetic strategies have also been developed. These often involve the initial preparation of the pyridone riboside (e.g., 6-PYR), followed by protection of the ribose hydroxyl groups (e.g., as an acetonide) to allow for selective modification at other positions, such as the C5' hydroxyl, for further elaboration into nucleotide analogues. escholarship.org

Table 3: Synthetic Approaches to 6-PYR

Precursor Reagents/Conditions Product(s) Notes Reference(s)
Nicotinamide Riboside (NR⁺) Alkaline Ferricyanide 2-PYR and 6-PYR Oxidation at C2 and C6 nih.govresearchgate.netacs.org
Nicotinamide Riboside (NR⁺) Potassium Superoxide (KO₂), 18-crown-6, DMSO 4-PYR (major), 6-PYR (minor) Oxidation primarily at C4, with some at C6 nih.govacs.org

Overoxidized NAD⁺ analogues, such as 6-ox-NAD, are formed when the nicotinamide ring of NAD⁺ is oxidized to a pyridone. nih.govresearchgate.net These species are markers of oxidative stress and are important tools for studying NAD⁺-dependent enzymes.

Similar to the synthesis of 6-PYR, the direct oxidation of NAD⁺ under alkaline ferricyanide conditions yields a mixture of 2-ox-NAD and 6-ox-NAD. nih.govacs.org This method provides direct access to the target molecule, although separation of the isomers can be challenging.

A more strategic, stepwise synthesis has been developed to avoid such issues. escholarship.org This approach involves the synthesis of a protected pyridone riboside monophosphate, which is then coupled with adenosine (B11128) monophosphate (AMP) or a derivative to form the dinucleotide. A reported strategy involves:

Preparation of acetonide-protected 6-PYR. escholarship.org

Selective tosylation of the C5' hydroxyl group to create a good leaving group. escholarship.org

Nucleophilic displacement of the tosylate by an activated adenosine diphosphate (B83284) salt to form the pyrophosphate linkage, yielding the protected 6-ox-NAD. escholarship.org

Deprotection of the acetonide group to give the final 6-ox-NAD product. escholarship.org

Table 4: Synthetic Strategies for 6-ox-NAD

Precursor Reagents/Conditions Product(s) Synthesis Type Reference(s)
NAD⁺ Alkaline Ferricyanide 2-ox-NAD and 6-ox-NAD Direct Oxidation nih.govresearchgate.netacs.org

Stereoselective Synthesis of Ribosylated Analogs (e.g., 6-PYR)

Development of Chemical Probes and Modified Cofactors for Mechanistic Studies

The elucidation of complex biological mechanisms often necessitates the use of meticulously designed chemical tools. In the study of enzymes that utilize nicotinamide cofactors, the development of chemical probes and modified cofactor analogues has been instrumental. These synthetic molecules allow researchers to dissect enzymatic reaction mechanisms, probe cofactor binding sites, and modulate biological activity. This section details the synthetic methodologies for creating N6-substituted nicotinamide cofactors and the design principles for incorporating this compound into supramolecular receptors for mechanistic investigations.

Design and Synthesis of N6-Substituted Nicotinamide Cofactors

The modification of the nicotinamide adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) cofactors at the N6-position of the adenine ring is a prominent strategy for creating chemical probes and modified cofactors. These substitutions can alter the cofactor's chemical properties, such as its redox potential or its affinity for enzymes, without abolishing its biological activity.

A prevalent method for achieving N6-substitution is the Dimroth rearrangement . This chemical reaction involves the initial alkylation of the N(1) nitrogen of the adenine ring, followed by a base-catalyzed rearrangement that transfers the substituent to the exocyclic N6-amino group. encyclopedia.pub This approach is favored because the N(1) position is readily accessible to electrophilic reagents. encyclopedia.pub For instance, iodoacetic acid has been used to introduce a carboxymethyl group at the N(1) position, which is subsequently rearranged to the N6-position. encyclopedia.pub However, a challenge with the Dimroth rearrangement is the instability of the oxidized form of the cofactor under the basic conditions required for the rearrangement, often necessitating a prior reduction step. encyclopedia.pub

Several reagents have been successfully employed in the Dimroth rearrangement to generate a variety of N6-substituted NAD⁺ analogues. For example, propiolactone has been used to synthesize N⁶-carboxyethyl-NAD⁺. encyclopedia.pub Similarly, the reaction with 1,3-propanesultone yields N⁶-(3-sulfonatopropyl)-NAD⁺, an analogue with an anionic side chain. encyclopedia.pub Another example involves the use of ethylenimine (aziridine) to introduce a 2-aminoethyl group, leading to the formation of N⁶-(2-Aminoethyl)-NAD. This particular reaction can proceed under milder conditions (pH 5-8), which helps to prevent the degradation of the cofactor. google.com

An alternative to the Dimroth rearrangement for synthesizing N6-substituted adenosine precursors involves a multi-step process starting from 6-chloropurine (B14466). In one such synthesis, 6-chloropurine is activated with a silylating agent and then condensed with a protected ribose to form the corresponding 6-chloro nucleoside. Subsequent treatment with an amine, such as methylamine (B109427) hydrochloride, followed by deprotection, yields the desired N6-substituted adenosine derivative, like 6-N-methyladenosine. nih.gov This precursor can then be enzymatically or chemically coupled to form the full NAD⁺ analogue.

The choice of synthetic route depends on the desired substituent and the required purity and yield of the final product. These N6-substituted cofactors serve as valuable tools for studying the structure-function relationships of NAD(P)⁺-dependent enzymes.

Synthetic Method Reagent(s) Product Key Features
Dimroth RearrangementIodoacetic acid, baseN⁶-carboxymethyl-NAD⁺Requires prior reduction of NAD⁺ due to instability in basic conditions. encyclopedia.pub
Dimroth RearrangementPropiolactone, baseN⁶-carboxyethyl-NAD⁺Introduces a carboxylic acid functional group. encyclopedia.pub
Dimroth Rearrangement1,3-propanesultone, baseN⁶-(3-sulfonatopropyl)-NAD⁺Results in a cofactor with a strongly anionic side chain. encyclopedia.pub
Dimroth RearrangementEthylenimine (aziridine)N⁶-(2-Aminoethyl)-NADCan be performed under milder pH conditions (5-8). google.com
Multi-step Synthesis6-Chloropurine, protected ribose, amineN⁶-substituted adenosineAvoids the Dimroth rearrangement, offering flexibility for various substituents. nih.gov

Supramolecular Receptor Design Incorporating this compound Moieties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful framework for designing synthetic receptors capable of selectively binding specific ions or molecules. The incorporation of this compound into such receptors is a promising strategy for developing probes that can recognize and interact with anionic species, leveraging the hydrogen-bonding capabilities of the hydroxypyridine and amide groups.

The design of anion receptors is a challenging task due to the diverse shapes and high solvation energies of anions. soton.ac.uk Effective receptors often employ multiple hydrogen bond donors to create a pre-organized binding cavity that is complementary to the target anion. lancs.ac.uk The this compound moiety is an attractive building block for such receptors because its 2-pyridone structure provides a hydrogen bond donor (N-H) and acceptor (C=O), while the amide group offers additional hydrogen bond donors (N-H).

A notable example of incorporating a related moiety involves the synthesis of platinum(II) complexes bearing 2-hydroxynicotinamide ligands. These complexes have been investigated for their ability to bind anions, with studies showing selectivity for oxoanions, as determined by proton NMR titration techniques. soton.ac.uk While not this compound, this work demonstrates the principle of using hydroxynicotinamide units in metal-organic receptors for anion coordination. soton.ac.uk

Furthermore, the synthesis of N-butyl-6-hydroxynicotinamide has been reported, highlighting the chemical accessibility of derivatives of this core structure. soton.ac.uk Such derivatives can be incorporated into larger supramolecular architectures. For instance, they could be appended to scaffolds like calixarenes, pillar researchgate.netarenes, or triptycenes, which provide a defined three-dimensional structure. nih.govnih.gov The strategic placement of multiple this compound units on these scaffolds could create a convergent array of hydrogen bond donors, leading to strong and selective binding of target anions like phosphate or carboxylates.

The primary interaction driving the binding in these systems is hydrogen bonding. lancs.ac.uk The design of these receptors often focuses on creating a binding pocket where the hydrogen bond donors are positioned to complement the geometry of the target anion. For example, tripodal receptors based on fluorinated cyclohexanes have been shown to bind anions through a network of hydrogen bonds. rsc.org Similarly, receptors based on urea (B33335) or triazole motifs are effective anion binders due to the potent hydrogen-bonding capabilities of these functional groups. lancs.ac.uk By integrating the this compound unit into such proven receptor designs, it is possible to develop novel probes for mechanistic studies involving anion recognition.

Receptor Design Strategy Core Scaffold Binding Moiety Primary Interaction Target Anion Example
Metal-Organic ComplexPlatinum(II)2-HydroxynicotinamideCoordination and Hydrogen BondingOxoanions soton.ac.uk
Functionalized MacrocycleCalixarene, Pillar researchgate.netareneUrea, Triazole, this compound (proposed)Hydrogen BondingHalides, Phosphates lancs.ac.uknih.gov
Tripodal ScaffoldFluorinated CyclohexaneHydroxyl groupsHydrogen BondingAnions in general rsc.org
Peptide-based ReceptorShort PeptidesAmide groupsHydrogen BondingPhosphates nih.gov

Advanced Analytical Techniques and Methodological Considerations in 6 Hydroxynicotinamide Research

Spectroscopic Characterization for Structural Elucidation of Metabolites and Synthetic Products

The unambiguous identification of 6-hydroxynicotinamide and its related synthetic products is foundational to all subsequent research. Spectroscopic techniques are indispensable for providing definitive proof of a molecule's structure.

Mass Spectrometry (MS) has been a cornerstone in identifying this compound as a biological metabolite. Early studies successfully identified this compound in rat urine by comparing the mass spectra of the isolated compound with that of an authentic, synthesized standard. researchgate.net These analyses were often performed using a direct inlet probe on a mass spectrometer, with a proposed fragmentation pattern helping to confirm the structure. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been employed to identify this compound as an oxidation product of nicotinamide (B372718), with analysis confirming the expected molecular ion peak. journalcra.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides comprehensive structural details. While mass spectrometry can give the mass and fragmentation of a molecule, NMR reveals the precise arrangement of atoms and their chemical environment. It is routinely used to confirm the structure of newly synthesized derivatives of this compound. soton.ac.ukresearchgate.netnih.gov For example, in the characterization of N-substituted this compound analogues, ¹H NMR spectra provide key data on the chemical shifts (δ) and coupling constants (J) of the protons on the pyridine (B92270) ring, while ¹³C NMR confirms the carbon framework. rsc.org

Other Spectroscopic Methods such as ultraviolet (UV) and infrared (IR) spectroscopy have also been used in conjunction with MS and chromatography to corroborate the identity of this compound isolated from biological sources. researchgate.netresearchgate.net

Analytical TechniqueApplication in this compound ResearchKey Findings / Information ProvidedReferences
Mass Spectrometry (MS / GC-MS)Identification of metabolites in biological samples (e.g., urine) and synthetic products.Molecular weight confirmation (molecular ion peak), and structural information from fragmentation patterns. researchgate.netjournalcra.com
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)Complete structural elucidation of synthetic this compound derivatives.Detailed information on the carbon-hydrogen framework, including chemical shifts and coupling constants. soton.ac.ukresearchgate.netnih.govrsc.org
Infrared (IR) and Ultraviolet (UV) SpectroscopySupportive identification of isolated and synthetic compounds.Information about functional groups (IR) and conjugated systems (UV), used to compare with authentic standards. researchgate.netresearchgate.net

Quantitative Bioanalytical Methods for Endogenous this compound

Accurately measuring the concentration of endogenous metabolites like this compound in biological fluids is essential for understanding their physiological relevance. This requires robust, sensitive, and selective bioanalytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of endogenous small molecules in complex biological samples. cuni.czscispace.com Its high sensitivity and selectivity allow for the detection of low-concentration metabolites in matrices such as plasma and urine. creative-proteomics.comunil.ch

A typical LC-MS/MS protocol for quantifying an endogenous metabolite involves several key steps:

Sample Preparation : This is a critical step to remove interfering substances from the biological matrix. scispace.com For plasma samples, this often begins with protein precipitation. nih.gov Solid-Phase Extraction (SPE) is a common subsequent step to further clean up the sample and concentrate the analyte of interest before injection into the LC-MS/MS system. unil.ch Since many metabolites are excreted as conjugates, a deconjugation step using enzymes like β-glucuronidase/arylsulfatase may be necessary to measure the total concentration. unil.ch

Chromatographic Separation : The prepared sample is injected into a liquid chromatograph to separate the target analyte from other components. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds like this compound from endogenous interferences. cuni.cznih.gov

Mass Spectrometric Detection : Detection is typically performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This technique is highly selective as it monitors a specific transition from a precursor ion (the molecular ion of the analyte) to a product ion (a specific fragment). cuni.cz To ensure accuracy, a stable isotope-labeled internal standard (SIL-IS) of the analyte is added to the sample at the beginning of the preparation process. The SIL-IS behaves identically to the analyte during extraction and ionization but is distinguished by its higher mass, allowing for precise correction of any sample loss or matrix effects. cuni.cz

Protocol StepDescriptionPurposeReferences
Sample Collection & Pre-treatmentCollection of biological matrix (e.g., plasma, urine). Addition of a stable isotope-labeled internal standard (SIL-IS).Obtain sample for analysis. The SIL-IS is crucial for accurate quantification. cuni.cznih.gov
Enzymatic DeconjugationIncubation with enzymes like β-glucuronidase/arylsulfatase.To measure total metabolite concentration by cleaving glucuronide and sulfate (B86663) conjugates. unil.ch
Extraction & Clean-upMethods such as protein precipitation followed by Solid-Phase Extraction (SPE).To remove interfering components (e.g., proteins, salts, lipids) and concentrate the analyte. unil.chnih.gov
LC SeparationChromatographic separation using a suitable column (e.g., HILIC for polar compounds).To separate the analyte from other molecules in the extract before detection. nih.gov
MS/MS DetectionQuantification using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.Provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions for the analyte and its SIL-IS. cuni.czmdpi.com

Profiling the entire vitamin B3 metabolome presents significant analytical challenges. These arise from the chemical diversity of the metabolites, which range from simple, polar molecules like nicotinamide and this compound to large, charged cofactors like NAD+. nih.gov Furthermore, these metabolites are present in a wide range of concentrations, and their measurement can be hampered by interference from the complex biological matrix. cuni.cznih.gov

A key challenge is ensuring the reliability and accuracy of quantitative data. This necessitates rigorous method validation, which assesses parameters such as selectivity, accuracy, precision, recovery, and the stability of the analyte in the matrix. ich.orggmp-compliance.org The use of a surrogate matrix (an analyte-free matrix) or the standard addition method is often required for the accurate quantification of endogenous compounds. chromatographyonline.com

Recent improvements have been driven by advances in analytical technology. The development of more sensitive LC-MS/MS instruments has enabled the detection of very low-abundance metabolites. creative-proteomics.com The application of chromatography techniques like HILIC has improved the separation and retention of polar vitamin B3 metabolites that are poorly retained on traditional reversed-phase columns. nih.gov The most significant improvement for accurate quantification has been the increased use of stable isotope-labeled internal standards, which are critical for correcting matrix effects and ensuring the reliability of results from complex biological samples. cuni.cznih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Development and Application of In Vitro and In Vivo Models for Metabolic Flux Analysis

While quantitative methods measure the concentration of metabolites, Metabolic Flux Analysis (MFA) goes a step further by measuring the rate of metabolic pathways. frontiersin.orgcreative-proteomics.com MFA is a powerful tool for understanding the dynamic processes of NAD+ synthesis and breakdown, where this compound can be a catabolite. This technique typically involves administering a stable isotope-labeled tracer (e.g., ¹³C-labeled nicotinamide) and then using mass spectrometry to track the incorporation of the label into downstream metabolites. nih.govd-nb.info

In Vitro Models , such as cultured cells (e.g., hepatocytes), are used to investigate NAD+ metabolism under highly controlled conditions. nih.govukri.org These systems are valuable for dissecting the specific contributions of different precursors to the NAD+ pool and for studying the effects of genetic or pharmacological manipulations on nicotinamide metabolism.

Model TypeDescriptionAdvantagesLimitationsReferences
In Vitro (Cell Culture)Cells (e.g., hepatocytes, cancer lines) are grown in culture and treated with isotopic tracers.Highly controlled environment, easy to manipulate genetically or pharmacologically, suitable for high-throughput screening.Lacks the complexity of a whole organism; may not reflect in vivo metabolism accurately. nih.govukri.orgelifesciences.org
In Vivo (Animal Models)Isotopic tracers are administered to living animals (e.g., mice, rats) via infusion or diet.Provides a physiologically relevant, systems-level view of metabolism, including tissue-specific fluxes and inter-organ transport.More complex, expensive, lower throughput, and subject to greater biological variability. nih.govelifesciences.orgnih.gov

Future Research Directions and Translational Perspectives

Therapeutic Targeting via 6-Hydroxynicotinamide Pathways or Derivatives

The metabolic pathways involving this compound present novel opportunities for therapeutic intervention, particularly in the context of NAD+ metabolism and inflammation-related diseases.

Exploration as Modulators of NAD+ Biosynthesis and Degradation

This compound is recognized as a urinary metabolite of nicotinamide (B372718) in both rats and humans. researchgate.netechemi.cominvivochem.cn It is formed through the hydroxylation of nicotinamide, representing a catabolic route for this vital NAD+ precursor. wjgnet.comnih.gov The formation of this compound is part of the broader NAD+ metabolic network, which includes the well-established salvage pathway where nicotinamide is recycled back into NAD+. nih.gov

Future research will likely focus on whether this compound and its derivatives can actively modulate the enzymes involved in NAD+ biosynthesis and degradation. For instance, understanding its interaction with key enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway, or NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), could reveal new therapeutic levers. nih.govmdpi.com The observation that over-oxidation of NAD+ can lead to pyridone-containing species suggests that the formation of related compounds is a physiologically relevant process that could influence NAD+ availability and cellular homeostasis. acs.org If derivatives of this compound can be designed to inhibit NAD+ degradation or enhance its synthesis, they could offer a novel strategy to boost cellular NAD+ pools, a therapeutic goal in many age-related and metabolic diseases.

Table 1: Key Enzymes in NAD+ Metabolism Potentially Influenced by this compound Derivatives

EnzymeFunctionPotential Interaction with this compound Derivatives
NAMPT Converts nicotinamide to NMN in the NAD+ salvage pathway.Modulation of NAMPT activity to control the rate of NAD+ synthesis.
Sirtuins NAD+-dependent deacylases involved in signaling.Inhibition or activation to influence cellular processes like DNA repair and inflammation.
PARPs NAD+-dependent enzymes involved in DNA repair and cell death.Inhibition to prevent excessive NAD+ depletion during cellular stress. nih.govmdpi.com
NAD Hydrolases (e.g., CD38) Degrade NAD+ to regulate its levels.Inhibition to increase NAD+ availability. nih.gov

Investigation of Anti-Inflammatory and Neuroprotective Potential of Related Compounds

While direct evidence for this compound is still emerging, its parent compound, nicotinamide, and the related metabolite, 6-hydroxynicotinic acid, have demonstrated potential biological activities. ontosight.ai Nicotinamide itself is known to have anti-inflammatory and neuroprotective effects, partly through its role as a PARP inhibitor and its ability to modulate inflammatory pathways. echemi.comnih.govresearchgate.net Derivatives of 6-hydroxynicotinic acid have also been explored for antioxidant and anti-inflammatory properties. ontosight.ai

Given these precedents, a significant future direction is the systematic investigation of this compound and its synthetic derivatives for similar therapeutic potential. Research could explore their ability to suppress inflammatory responses mediated by factors like nuclear factor-κB (NF-κB), which is influenced by PARP activity. nih.gov Furthermore, their potential to protect neurons from oxidative stress and excitotoxicity, key mechanisms in neurodegenerative diseases like Alzheimer's and Parkinson's, warrants investigation. nih.gov The effectiveness of nicotinamide in various neurological and inflammatory conditions provides a strong rationale for exploring the therapeutic promise of its hydroxylated metabolite. nih.gov

Applications in Biocatalysis and Enzyme Engineering

The unique structure of this compound offers intriguing possibilities in the field of industrial biotechnology, particularly in the design of robust and efficient biocatalytic systems.

Directed Evolution for Enhanced Cofactor Utilization

Many industrial enzymes, especially dehydrogenases, rely on the expensive and relatively unstable nicotinamide cofactors NAD(H) and NADP(H). mdpi.com A major goal in enzyme engineering is to develop biocatalysts that can use cheaper, more stable synthetic cofactor mimics. Directed evolution, a powerful technique that mimics natural selection in the laboratory, is an ideal tool for this purpose. nih.govnih.govcaltech.edu

Future research could focus on using directed evolution to re-engineer the cofactor-binding pocket of valuable industrial enzymes. nobelprize.orgmpg.de The objective would be to adapt these enzymes to efficiently utilize this compound or its derivatives in place of their natural cofactors. This process involves creating large libraries of enzyme variants through mutagenesis and then screening for those that exhibit high activity with the target synthetic cofactor. nobelprize.org Success in this area could significantly reduce the cost of many biocatalytic processes used in the manufacturing of pharmaceuticals and fine chemicals. mdpi.com The development of enzymes tailored for non-natural cofactors represents a significant leap towards a more sustainable and cost-effective chemical industry. nih.govnih.gov

Integration into Continuous-Flow Bioreactor Systems

Continuous-flow biocatalysis is an advanced manufacturing technology that offers numerous advantages over traditional batch processing, including improved efficiency, control, and safety. mdpi.comresearchgate.net A key challenge in implementing continuous-flow systems for cofactor-dependent enzymes is the retention and regeneration of the costly cofactor. mdpi.comresearchgate.net

Chemically modifying cofactors to allow for their immobilization within a reactor is a promising solution. encyclopedia.pubqut.edu.au If enzymes can be engineered to use a derivative of this compound, this synthetic cofactor could be tethered to the reactor support. This co-immobilization of both the enzyme and its cofactor would enable the creation of self-contained, continuous-flow bioreactors where the cofactor is retained and recycled in situ. qut.edu.au This integration would overcome a major technical barrier, facilitating the broader adoption of continuous-flow systems for a wide range of redox biocatalysis, thereby intensifying chemical production processes. mdpi.comnih.gov

Unraveling the Full Physiological Significance of Endogenous this compound

Despite being identified as a metabolite of nicotinamide and nicotinic acid decades ago, the precise physiological role of endogenous this compound remains largely obscure. researchgate.net It is known to be produced in mammalian tissues and excreted in urine, with its formation representing a pathway for nicotinamide catabolism. researchgate.netwjgnet.comcabidigitallibrary.org However, whether it is simply an inert waste product or possesses its own biological function is an open and critical question. researchgate.netnih.gov

Future research must aim to fill this knowledge gap. This involves developing more sensitive analytical methods to accurately quantify its levels in different tissues and biological fluids under various physiological and pathological conditions. Investigating how its production is regulated and whether it interacts with specific cellular receptors or enzymes will be crucial. For example, exploring its potential role in cellular signaling or as a regulator of the microbiome could reveal unexpected functions. A deeper understanding of the physiological significance of this compound could uncover new biomarkers for disease or novel pathways for therapeutic exploitation.

Clinical Validation of this compound as a Diagnostic Biomarker

The clinical validation of a biomarker is a critical process that determines its utility in diagnosing or monitoring a disease. This process involves rigorous testing in clinical settings to establish key performance characteristics such as sensitivity, specificity, and predictive values. While this compound has been identified as a metabolite of nicotinamide, its journey toward becoming a clinically validated diagnostic biomarker is still in the early stages of exploration.

Currently, there is a notable absence of comprehensive clinical trials specifically designed to validate this compound as a standalone diagnostic biomarker for any specific disease. Research has often included this compound as part of a broader panel of metabolites related to nicotinamide metabolism.

For instance, studies on nicotinamide metabolism have identified its various metabolites in urine, including this compound. nih.govnih.govacs.orgresearchgate.net In humans, excess nicotinamide is metabolized through methylation, oxidation, or hydroxylation to form compounds such as N1-methylnicotinamide, nicotinamide-N-oxide, and this compound. nih.gov The subsequent oxidation of N1-methylnicotinamide leads to the formation of N1-methyl-2-pyridone-5-carboxamide (2Py) and N1-methyl-4-pyridone-3-carboxamide, which are major nicotinamide metabolites found in human urine. nih.gov

The potential of nicotinamide metabolites as biomarkers has been suggested in the context of certain diseases. For example, altered urinary excretion patterns of nicotinamide metabolites have been observed in diabetic subjects compared to non-diabetic individuals, suggesting that slow clearance of these metabolites might be a potential biomarker for type 2 diabetes. nih.gov However, these studies have primarily focused on metabolites like N1-methylnicotinamide and 2Py, with this compound being a less-studied component of the metabolic profile.

Similarly, in cancer research, the broader field of metabolomics is being explored to identify new biomarkers. While some studies have investigated the metabolomic profiles of bladder cancer patients, the specific role and clinical validity of this compound as a diagnostic marker remain to be established. mdpi.comresearchgate.net

The pathway to clinical validation involves several key stages, which are currently lacking for this compound as a singular diagnostic tool. Future research would need to address these gaps systematically.

Table 1: Stages of Biomarker Development and Current Status of this compound

StageDescriptionCurrent Status of this compound
Discovery Identification of a potential biomarker through preclinical studies or metabolomic profiling.Identified as a metabolite of nicotinamide. pharmacompass.com
Analytical Validation Development and validation of an assay to accurately and reliably measure the biomarker in biological samples.Methods for detection in urine exist, but standardization for clinical diagnostic use is not established.
Clinical Qualification Evaluation of the biomarker in a relevant patient population to assess its association with the disease or condition of interest.Mentioned in broader metabolomic studies of diseases like type 2 diabetes and cancer, but specific qualification studies are absent. nih.govmdpi.com
Clinical Validation Large-scale clinical studies to determine the sensitivity, specificity, and overall diagnostic accuracy of the biomarker.No specific clinical validation studies have been reported.
Regulatory Approval Submission of data to regulatory agencies for approval for clinical use.Not applicable at this stage.

Future research should focus on designing and conducting studies that specifically evaluate the diagnostic potential of this compound. This would involve:

Prospective Cohort Studies: Following large groups of individuals over time to determine if levels of this compound can predict the development of specific diseases.

Case-Control Studies: Comparing the levels of this compound in individuals with a specific disease to a control group of healthy individuals to establish its discriminatory power.

Determination of Performance Characteristics: Calculating the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) in diverse patient populations.

Until such dedicated research is conducted and published, the role of this compound as a clinically validated diagnostic biomarker remains speculative.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.